N-Boc-3,5-Difluoro-D-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

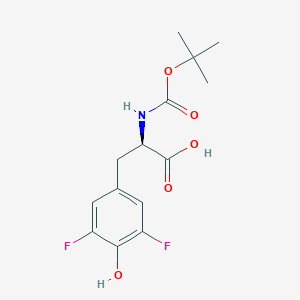

N-Boc-3,5-Difluoro-D-tyrosine is a derivative of tyrosine, an aromatic amino acid found in many proteins. The compound has the molecular formula C14H17F2NO5 and a molecular weight of 317.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the phenyl ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine typically involves the protection of the amino group of 3,5-difluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using automated reactors and purification systems. The process would likely include steps such as crystallization, filtration, and drying to obtain the final product in high purity .

化学反応の分析

Types of Reactions

N-Boc-3,5-Difluoro-D-tyrosine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing fluorine with an amine would yield an amino-substituted tyrosine derivative.

Deprotection Reactions: The major product is 3,5-difluoro-D-tyrosine after removal of the Boc group.

科学的研究の応用

N-Boc-3,5-Difluoro-D-tyrosine has several applications in scientific research:

作用機序

The mechanism of action of N-Boc-3,5-Difluoro-D-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions with biological targets. The Boc group serves as a protecting group during synthesis, which can be removed to reveal the active amino acid . The fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, such as enzymes or receptors .

類似化合物との比較

Similar Compounds

N-Boc-3,5-Difluoro-L-tyrosine: Similar in structure but with the L-configuration instead of the D-configuration.

N-Boc-3,5-Difluoro-tyrosine: Without specifying the stereochemistry, this compound can refer to either the D- or L-form.

Uniqueness

N-Boc-3,5-Difluoro-D-tyrosine is unique due to its specific stereochemistry (D-form) and the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated or L-form analogs . The fluorine atoms can enhance metabolic stability and binding interactions, making it a valuable compound in drug design and development .

生物活性

N-Boc-3,5-Difluoro-D-tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and peptide synthesis due to its unique properties and potential biological activities.

- Molecular Formula : C₁₄H₁₇F₂NO₅

- CAS Number : 1213406-89-3

- Structure : The fluorination of tyrosine alters its electronic properties and hydrophobicity, influencing its interactions with biological targets.

The biological activity of this compound primarily stems from its incorporation into peptides and proteins. The fluorine atoms can significantly affect the compound's binding affinity and specificity for various molecular targets. The Boc group serves as a protective measure during synthesis, allowing for controlled reactions that lead to the formation of biologically active peptides post-deprotection.

Applications in Research

This compound has several notable applications:

-

Peptide Synthesis :

- Acts as a building block for synthesizing peptides with enhanced stability and altered biological properties due to fluorination.

- Facilitates the formation of peptide bonds while minimizing side reactions.

-

Drug Development :

- Investigated for its potential in designing enzyme inhibitors and receptor modulators.

- The unique properties imparted by fluorination make it a candidate for developing novel therapeutic agents.

-

Protein Crystallization :

- Enhances packing efficiency in protein crystals, improving diffraction patterns for X-ray crystallography studies, which are essential for elucidating protein structures.

-

Protein-Ligand Interaction Studies :

- Used as a probe to study specific interactions between proteins and ligands, providing insights into binding site characteristics.

Biological Activity Overview

Research indicates that this compound can influence various biological processes:

- Enzyme Interactions : Studies have shown that fluorinated amino acids can alter enzyme activity by modulating binding affinities compared to their non-fluorinated counterparts. This can lead to enhanced or diminished enzymatic functions depending on the context.

- Receptor Modulation : The compound's incorporation into receptor-binding sites has been explored to assess changes in ligand recognition and specificity, which is crucial for drug design.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-Tyrosine | No fluorines | Baseline for comparison |

| N-Boc-3-Fluoro-L-Tyrosine | One fluorine at position 3 | Less lipophilicity than difluoro |

| N-Boc-4-Fluoro-L-Tyrosine | One fluorine at position 4 | Different steric effects |

| 3,5-Difluoro-L-Tyrosine | No Boc protection | More reactive due to unprotected amine |

| N-Boc-3,5-Diiodo-L-Tyrosine | Iodines instead of fluorines | Different reactivity profile |

This compound's combination of two fluorines and a protective group enhances its stability and potential biological activity while retaining essential properties of tyrosine.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Enzyme Inhibition Studies :

- Research demonstrated that incorporating this compound into peptide sequences resulted in altered inhibition profiles against specific enzymes compared to non-fluorinated analogs.

-

Receptor Binding Affinity :

- Experimental data indicated that peptides containing this compound exhibited increased binding affinities to certain receptors, suggesting its utility in drug design targeting these pathways.

特性

IUPAC Name |

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXLQAYDCVCPC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。